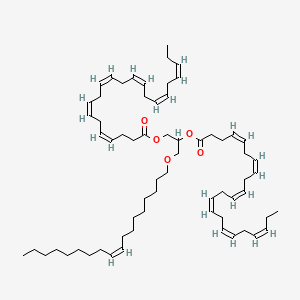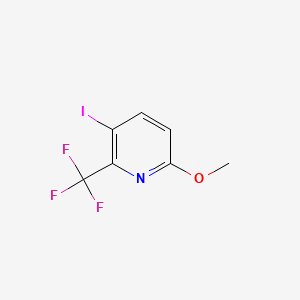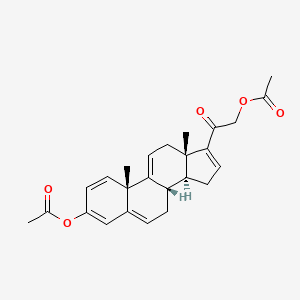
Triflupromazine Hydrochloride-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triflupromazine Hydrochloride-d6 is a deuterated form of Triflupromazine Hydrochloride, a phenothiazine derivative used primarily as an antipsychotic and antiemetic agent . The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
Wirkmechanismus
Target of Action
Triflupromazine Hydrochloride-d6 primarily targets Dopamine D1 and D2 receptors , which play a crucial role in the functioning of the nervous system . It also binds to the muscarinic acetylcholine receptors (M1 and M2) and the tryptamine D receptors (5HT 2B) .
Mode of Action
This compound inhibits the activity of Dopamine D1 and D2 receptors by binding to them . The anti-emetic effect of this compound is predominantly due to the blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone (CTZ) and vomiting centre . It also blocks the neurotransmitter dopamine and the vagus nerve in the gastrointestinal tract .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway. By inhibiting the activity of Dopamine D1 and D2 receptors, this compound disrupts the normal functioning of this pathway, leading to its antipsychotic and antiemetic effects .
Pharmacokinetics
It’s known that similar drugs are metabolized in the gut after administration and hepatically to active metabolites .
Result of Action
The molecular and cellular effects of this compound’s action include reduced anxiety, emotional withdrawal, hallucinations, disorganized thoughts, blunted mood, and suspiciousness . It is used particularly to control violent behavior during acute episodes of psychotic disorders . It can also be used to control severe nausea and vomiting, severe hiccups, and moderate to severe pain in some hospitalized patients .
Biochemische Analyse
Biochemical Properties
Triflupromazine Hydrochloride-d6 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a dopamine D1 and D2 receptor antagonist, inhibiting the activity of these receptors . Additionally, this compound binds to muscarinic acetylcholine receptors (M1 and M2) and tryptamine receptors (5HT2B), affecting neurotransmitter release and signal transduction pathways . These interactions lead to a reduction in anxiety, emotional withdrawal, hallucinations, and other symptoms associated with psychotic disorders.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by blocking dopamine receptors, this compound alters the dopaminergic signaling pathway, which is crucial for regulating mood, behavior, and cognition . This modulation can lead to changes in gene expression patterns and metabolic activities within the cells, ultimately impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By binding to dopamine D1 and D2 receptors, this compound inhibits their activity, leading to a decrease in dopamine-mediated neurotransmission . Additionally, its interaction with muscarinic acetylcholine receptors and tryptamine receptors further modulates neurotransmitter release and signal transduction . These binding interactions result in the inhibition or activation of various enzymes and changes in gene expression, contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under controlled conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to the compound may lead to gradual degradation, potentially affecting its efficacy and cellular impact over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces symptoms of psychotic disorders and controls severe nausea and vomiting . At higher doses, this compound may exhibit toxic or adverse effects, such as akathisia, tardive dyskinesia, and neuroleptic malignant syndrome . These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of metabolites that are excreted via the renal route . These metabolic processes can influence the compound’s pharmacokinetics, bioavailability, and overall therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cellular membranes and accumulate in target tissues, such as the brain and gastrointestinal tract . This distribution pattern is essential for its therapeutic action, as it ensures adequate concentrations at the site of action.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and membrane-bound organelles, where it interacts with its target receptors and enzymes . Post-translational modifications and targeting signals may further direct this compound to specific compartments, enhancing its therapeutic efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triflupromazine Hydrochloride-d6 involves the incorporation of deuterium atoms into the molecular structure of Triflupromazine Hydrochloride. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process . The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, and the reactions are conducted in large reactors under stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Triflupromazine Hydrochloride-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenothiazines.
Wissenschaftliche Forschungsanwendungen
Triflupromazine Hydrochloride-d6 is widely used in scientific research for various applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Fluphenazine: A phenothiazine derivative used primarily for the treatment of schizophrenia.
Thioridazine: A phenothiazine derivative with antipsychotic and sedative properties.
Uniqueness
Triflupromazine Hydrochloride-d6 is unique due to the incorporation of deuterium atoms, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in mass spectrometry and NMR spectroscopy .
Eigenschaften
CAS-Nummer |
1416711-36-8 |
|---|---|
Molekularformel |
C18H20ClF3N2S |
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
N,N-bis(trideuteriomethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H19F3N2S.ClH/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)24-17-9-8-13(12-15(17)23)18(19,20)21;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1D3,2D3; |
InChI-Schlüssel |
FTNWXGFYRHWUKG-TXHXQZCNSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl |
Isomerische SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)C([2H])([2H])[2H].Cl |
Kanonische SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl |
Synonyme |
N,N-Dimethyl-2-(trifluoromethyl)-10H-phenothiazine-10-propanamine-d6 Monohydrochloride; 10-(3-Dimethylaminopropyl)-2-(trifluoromethyl)-phenothiazine-d6 Hydrochloride; 10-[3-(Dimethylamino)propyl]-2-(trifluoromethyl)phenothiazine-d6 Monohydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B568889.png)









![[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B568910.png)
